REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([OH:12])(=[O:11])[CH:9]=[CH2:10].N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>>[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([OH:12])(=[O:11])[CH:9]=[CH2:10] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
terminated propylene-α-olefin copolymer
|
Type
|
CUSTOM
|
Details
|
the degree of reaction
|
Type
|
CUSTOM
|
Details
|
(4) Into 150 parts by weight of xylene, 100 parts by weight of the mercapto-terminated propylene-α-olefin copolymer
|
Type
|
CUSTOM
|
Details
|
produced in the step (3)
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
was further added in a nitrogen atmosphere at 90° C. in an amount such that the rate of polymerization
|
Type
|
CUSTOM
|
Details
|
the degree of polymerization
|
Type
|
CUSTOM
|
Details
|
By removing the solvent in a vacuum dryer
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |